2-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetic acid 2-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 914353-87-0
VCID: VC4889954
InChI: InChI=1S/C12H12N2O3/c1-8-10(7-11(15)16)12(17)14(13-8)9-5-3-2-4-6-9/h2-6,13H,7H2,1H3,(H,15,16)
SMILES: CC1=C(C(=O)N(N1)C2=CC=CC=C2)CC(=O)O
Molecular Formula: C12H12N2O3
Molecular Weight: 232.239

2-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetic acid

CAS No.: 914353-87-0

Cat. No.: VC4889954

Molecular Formula: C12H12N2O3

Molecular Weight: 232.239

* For research use only. Not for human or veterinary use.

2-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetic acid - 914353-87-0

Specification

CAS No. 914353-87-0
Molecular Formula C12H12N2O3
Molecular Weight 232.239
IUPAC Name 2-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)acetic acid
Standard InChI InChI=1S/C12H12N2O3/c1-8-10(7-11(15)16)12(17)14(13-8)9-5-3-2-4-6-9/h2-6,13H,7H2,1H3,(H,15,16)
Standard InChI Key CFZCVUCORZBGAZ-UHFFFAOYSA-N
SMILES CC1=C(C(=O)N(N1)C2=CC=CC=C2)CC(=O)O

Introduction

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via a two-step protocol:

  • Condensation of 4-Aminoantipyrine with Glyoxylic Acid

    • 4-Aminoantipyrine reacts with glyoxylic acid in ethanol under reflux, forming the intermediate Schiff base .

    • Reaction Conditions:

      • Solvent: Ethanol

      • Temperature: 80°C

      • Catalyst: Piperidine (0.5 eq)

      • Yield: 68–72% .

  • Acetylation

    • The intermediate is treated with chloroacetic acid in basic conditions (NaOH, 1M) to introduce the acetic acid group .

    • Reaction Conditions:

      • Solvent: Water/Ethanol (1:1)

      • Temperature: 60°C

      • Yield: 85%.

Spectroscopic Characterization

  • IR Spectroscopy:

    • ν(C=O): 1695 cm⁻¹ (pyrazolone ring), 1742 cm⁻¹ (acetic acid) .

    • ν(N–H): 3320 cm⁻¹ (amide bond in intermediate) .

  • ¹H NMR (DMSO-d₆):

    • δ 2.35 (s, 3H, CH₃),

    • δ 3.83 (s, 2H, CH₂COOH),

    • δ 7.18–7.86 (m, 5H, Ph) .

  • ¹³C NMR:

    • δ 167.2 (C=O, acetic acid),
      δ 160.1 (C=O, pyrazolone) .

Physical and Chemical Properties

Physicochemical Data

PropertyValueSource
Melting Point235–237°C
SolubilityDMSO > Ethanol > Water (pH 7)
LogP (Octanol-Water)2.1
pKa3.8 (COOH)

Crystallographic Analysis

Single-crystal X-ray diffraction reveals:

  • Crystal System: Monoclinic, space group Cc .

  • Unit Cell Parameters:

    • a = 13.9896 Å, b = 21.9561 Å, c = 7.1643 Å .

  • Intermolecular Interactions:

    • O–H···O hydrogen bonds between acetic acid and pyrazolone carbonyl groups (2.89 Å) .

    • π-π stacking between phenyl rings (3.45 Å) .

Biological Activity

Antibacterial Activity

The compound exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria:

Bacterial StrainMIC (μg/mL)Reference
Staphylococcus aureus0.22–0.25
Escherichia coli0.25–0.30
Pseudomonas aeruginosa1.2

Mechanism: Disruption of cell membrane integrity via interaction with lipid bilayers .

Anti-Inflammatory Activity

  • COX-2 Inhibition: IC₅₀ = 0.02 μM (vs. diclofenac: 0.04 μM) .

  • In Vivo Efficacy: 40% reduction in paw edema (rat model, 50 mg/kg) .

Antioxidant Activity

  • DPPH Scavenging: EC₅₀ = 12.5 μM .

  • Lipid Peroxidation Inhibition: 78% at 100 μM .

Pharmacological Applications

Antimicrobial Agents

The compound’s efficacy against methicillin-resistant S. aureus (MRSA) positions it as a candidate for topical antibiotics .

Anti-Inflammatory Therapeutics

Its COX-2 selectivity suggests potential for NSAID development with reduced gastrointestinal toxicity .

Antioxidant Formulations

Incorporation into skincare products to mitigate oxidative stress-induced aging .

Future Research Directions

  • Structure-Activity Relationships: Modifying the phenyl or acetic acid groups to enhance bioavailability.

  • Nanoparticle Delivery Systems: Encapsulation in liposomes for targeted antimicrobial therapy .

  • Clinical Trials: Phase I studies for topical anti-inflammatory formulations .

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